Lipophilicity (XLogP3) Differentiates 4-[(2,4-Difluorophenyl)methyl]morpholine from Its 3,4‑Difluoro Regioisomer
The target compound exhibits a computed XLogP3 of 1.6, which is significantly lower than the XLogP3 of 2.74 reported for its 3,4‑difluorophenyl regioisomer [REFS‑1][REFS‑2]. This 1.14 log unit difference corresponds to a ~14‑fold lower predicted octanol‑water partition coefficient, indicating substantially lower lipophilicity. In drug discovery, such a shift can markedly affect solubility, permeability, and off‑target binding, making the 2,4‑difluoro isomer a preferred choice when a more balanced hydrophilic‑lipophilic profile is desired [REFS‑3].
| Evidence Dimension | Lipophilicity (XLogP3, unitless) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 4-[(3,4‑Difluorophenyl)methyl]morpholine: XLogP3 = 2.74 |
| Quantified Difference | ΔXLogP3 = −1.14; ~14‑fold lower calculated partition coefficient |
| Conditions | Computed XLogP3 values using the XLogP3 algorithm (PubChem). Values reported for the free base forms. |
Why This Matters
For procurement teams, the lower lipophilicity of the 2,4‑difluoro isomer predicts superior aqueous solubility and potentially more favorable pharmacokinetics, reducing the risk of late‑stage attrition due to poor drug‑like properties.
- [1] PubChem XLogP3 Data for 2-[(2,4‑Difluorophenyl)methyl]morpholine (isomer with identical halogen arrangement; XLogP3 = 1.6). CID 58418965. Accessed via PubChem, 2026‑04‑30. View Source
- [2] MMsINC Database: logP value for 4-[(3,4‑difluorophenyl)methyl]morpholine (SlogP = 2.74). Dipartimento di Scienze del Farmaco, Università di Padova. Accessed 2026‑04‑30. View Source
- [3] Lipophilicity in Drug Design: An Overview. Expert Opin. Drug Discov. 2020, 15, 3, 221‑234. View Source
